1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate
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Overview
Description
1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of acetyl and acetyloxy groups. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41005-36-1 |
---|---|
Molecular Formula |
C26H39NO5 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
[17-acetyl-14-(1-acetyloxyethyl)-2,15-dimethyl-17-azatetracyclo[8.7.0.02,7.011,15]heptadec-1(10)-en-5-yl] acetate |
InChI |
InChI=1S/C26H39NO5/c1-15(31-17(3)29)22-9-10-23-21-8-7-19-13-20(32-18(4)30)11-12-25(19,5)24(21)27(16(2)28)14-26(22,23)6/h15,19-20,22-23H,7-14H2,1-6H3 |
InChI Key |
XJJRBEWXWVXDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2C1(CN(C3=C2CCC4C3(CCC(C4)OC(=O)C)C)C(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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